Cas no 191347-93-0 (methyl (3R)-oxolane-3-carboxylate)

Methyl (3R)-oxolane-3-carboxylate is a chiral ester derivative of oxolane (tetrahydrofuran), featuring a carboxylate group at the 3-position with (R)-stereochemistry. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. Its rigid oxolane ring structure enhances stereochemical control in reactions, while the methyl ester group offers versatility for further functionalization. The (R)-configuration makes it suitable for asymmetric synthesis, enabling the construction of complex chiral molecules with high selectivity. Its stability and well-defined stereochemistry ensure reproducibility in synthetic applications, making it a preferred choice for research and industrial processes requiring precise chiral building blocks.
methyl (3R)-oxolane-3-carboxylate structure
191347-93-0 structure
Product name:methyl (3R)-oxolane-3-carboxylate
CAS No:191347-93-0
MF:C6H10O3
Molecular Weight:130.1418
MDL:MFCD17015960
CID:2093971
PubChem ID:51893068

methyl (3R)-oxolane-3-carboxylate 化学的及び物理的性質

名前と識別子

    • (R)-Methyl tetrahydrofuran-3-carboxylate
    • methyl (3R)-oxolane-3-carboxylate
    • 3-Furancarboxylic acid, tetrahydro-, methyl ester, (R)-
    • PB21424
    • FCH1166437
    • AK170644
    • Methyl (3R)-tetrahydrofuran-3-carboxylate
    • (R)-Methyl tetrahydrofuran-3-carboxylate, AldrichCPR
    • 3-Furancarboxylic acid, tetrahydro-, methyl ester, (3R)-
    • MFCD17015960
    • CS-0049283
    • AKOS025290803
    • 191347-93-0
    • AS-51165
    • P12030
    • (R)-METHYLTETRAHYDROFURAN-3-CARBOXYLATE
    • SCHEMBL14146570
    • (R)-METHYL TETRAHYDROFURAN-3-CARBOXYLATE
    • METHYL (3R)-OXOLANE-3-CARBOXYLATE
    • MDL: MFCD17015960
    • インチ: 1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m1/s1
    • InChIKey: HUTNCRJHLZDGPO-RXMQYKEDSA-N
    • SMILES: O1C([H])([H])C([H])([H])[C@@]([H])(C(=O)OC([H])([H])[H])C1([H])[H]

計算された属性

  • 精确分子量: 130.06300
  • 同位素质量: 130.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 111
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 35.5

じっけんとくせい

  • PSA: 35.53000
  • LogP: 0.19590

methyl (3R)-oxolane-3-carboxylate Security Information

  • Signal Word:Warning
  • 危害声明: H302
  • Warning Statement: P280-P305+P351+P338
  • 储存条件:Sealed in dry,Room Temperature(BD300254)

methyl (3R)-oxolane-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB458483-1 g
(R)-Methyl tetrahydrofuran-3-carboxylate
191347-93-0
1g
€454.40 2023-07-18
Alichem
A159002497-1g
(R)-Methyl tetrahydrofuran-3-carboxylate
191347-93-0 95%
1g
$401.25 2023-09-02
Advanced ChemBlocks
I-9185-1G
(R)-Methyl tetrahydrofuran-3-carboxylate
191347-93-0 97%
1G
$315 2023-09-15
eNovation Chemicals LLC
D494905-25G
methyl (3R)-oxolane-3-carboxylate
191347-93-0 97%
25g
$3010 2024-05-23
Advanced ChemBlocks
I-9185-250MG
(R)-Methyl tetrahydrofuran-3-carboxylate
191347-93-0 97%
250MG
$125 2023-09-15
1PlusChem
1P002FMR-5g
3-Furancarboxylic acid, tetrahydro-, methyl ester, (3R)-
191347-93-0 95%
5g
$792.00 2024-06-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02170-1g
methyl (3R)-oxolane-3-carboxylate
191347-93-0 97%
1g
¥1596.0 2024-04-23
abcr
AB458483-500mg
(R)-Methyl tetrahydrofuran-3-carboxylate; .
191347-93-0
500mg
€298.10 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02170-25g
methyl (3R)-oxolane-3-carboxylate
191347-93-0 97%
25g
¥15998.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02170-500.0mg
methyl (3R)-oxolane-3-carboxylate
191347-93-0 97%
500.0mg
¥1062.0000 2024-08-03

methyl (3R)-oxolane-3-carboxylate 関連文献

methyl (3R)-oxolane-3-carboxylateに関する追加情報

Introduction to Methyl (3R)-Oxolane-3-Carboxylate (CAS No. 191347-93-0)

Methyl (3R)-oxolane-3-carboxylate, also known by its CAS number 191347-93-0, is a versatile organic compound with significant applications in various fields. This compound is a derivative of oxolane, commonly referred to as tetrahydrofuran (THF), and belongs to the class of cyclic ethers. The methyl (3R)-oxolane-3-carboxylate structure consists of a five-membered ring with an oxygen atom and a carboxylic acid ester group at the 3-position, which imparts unique chemical properties.

The CAS No. 191347-93-0 compound has been extensively studied for its role in organic synthesis, pharmaceuticals, and material science. Recent research has highlighted its potential as a building block for constructing complex molecules due to its ability to undergo various transformations, such as ring-opening reactions and esterifications. The stereochemistry at the 3-position, denoted by the "(R)" configuration, plays a crucial role in determining the compound's reactivity and selectivity in these reactions.

One of the most notable applications of methyl (3R)-oxolane-3-carboxylate is in the synthesis of bioactive compounds. For instance, it has been used as an intermediate in the preparation of antibiotics and antiviral agents. The compound's ability to form stable ester linkages makes it an ideal candidate for drug delivery systems, where controlled release mechanisms are critical.

Recent advancements in green chemistry have also brought attention to methyl (3R)-oxolane-3-carboxylate as an environmentally friendly alternative to traditional solvents. Its low toxicity and biodegradability make it suitable for use in sustainable chemical processes. Researchers have explored its potential in catalytic reactions, where it serves as both a solvent and a reactant, thereby simplifying reaction setups and reducing waste generation.

In terms of physical properties, methyl (3R)-oxolane-3-carboxylate exhibits a melting point of approximately -5°C and a boiling point around 85°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various laboratory settings. The compound's stability under mild conditions further enhances its utility in large-scale manufacturing processes.

The synthesis of methyl (3R)-oxolane-3-carboxylate typically involves the esterification of oxalic acid derivatives with methanol or other alcohols under acidic or enzymatic catalysis. Recent studies have focused on optimizing these reaction conditions to improve yield and selectivity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining high optical purity.

From an analytical standpoint, methyl (3R)-oxolane-3-carboxylate can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR). These methods allow for precise determination of the compound's molecular structure and stereochemistry, ensuring quality control in industrial production.

In conclusion, methyl (3R)-oxolane-3-carboxylate (CAS No. 191347-93-0) is a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research and industry.

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